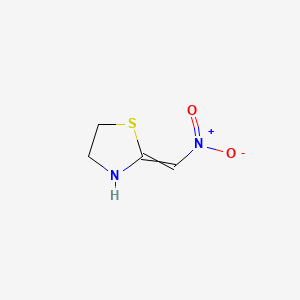

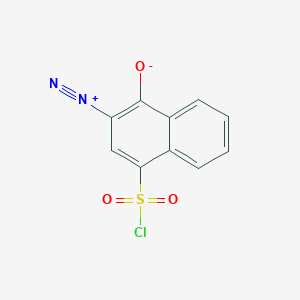

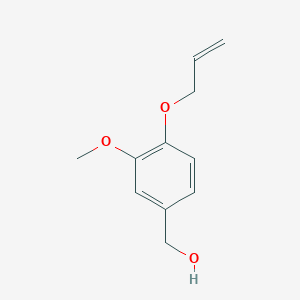

![molecular formula C37H35N3O7 B8813392 Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- CAS No. 128435-26-7](/img/structure/B8813392.png)

Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-

Übersicht

Beschreibung

N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine: is a synthetic nucleoside analog. It is a derivative of 2’-deoxycytidine, where the cytidine base is modified with a benzoyl group at the N4 position and a dimethoxytrityl (DMT) group at the 5’-hydroxyl position. These modifications make it useful in various biochemical and molecular biology applications, particularly in the synthesis of oligonucleotides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine typically involves multiple steps:

Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxycytidine is protected using the dimethoxytrityl (DMT) group. This is usually achieved by reacting 2’-deoxycytidine with dimethoxytrityl chloride in the presence of a base such as pyridine.

Benzoylation of the N4 position: The N4 position of the cytidine base is then benzoylated using benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using automated synthesizers and optimizing reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the DMT group, which can be removed under acidic conditions.

Substitution: The benzoyl group at the N4 position can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Acidic conditions (e.g., trichloroacetic acid) are commonly used to remove the DMT group.

Substitution: Acyl chlorides and bases like triethylamine are used for substitution reactions.

Major Products Formed:

Deprotection: Removal of the DMT group yields 2’-deoxycytidine derivatives.

Substitution: Substitution reactions yield various N4-acylated 2’-deoxycytidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Used in the synthesis of oligonucleotides for research and therapeutic purposes.

Biology

- Employed in studies involving DNA synthesis and repair mechanisms.

Medicine

- Investigated for potential use in antiviral and anticancer therapies.

Industry

- Utilized in the production of synthetic DNA and RNA for various applications, including diagnostics and therapeutics.

Wirkmechanismus

The mechanism of action of N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine involves its incorporation into oligonucleotides. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted reactions. The benzoyl group at the N4 position enhances the compound’s stability and facilitates its incorporation into oligonucleotides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Benzoyl-2’-deoxycytidine: Lacks the DMT group, making it less suitable for oligonucleotide synthesis.

5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine: Lacks the benzoyl group, which may affect its stability and incorporation efficiency.

Uniqueness

- The combination of the DMT and benzoyl groups in N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine makes it particularly useful for oligonucleotide synthesis, offering both protection and stability.

Eigenschaften

CAS-Nummer |

128435-26-7 |

|---|---|

Molekularformel |

C37H35N3O7 |

Molekulargewicht |

633.7 g/mol |

IUPAC-Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43) |

InChI-Schlüssel |

MYSNCIZBPUPZMQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8813315.png)

![4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B8813320.png)